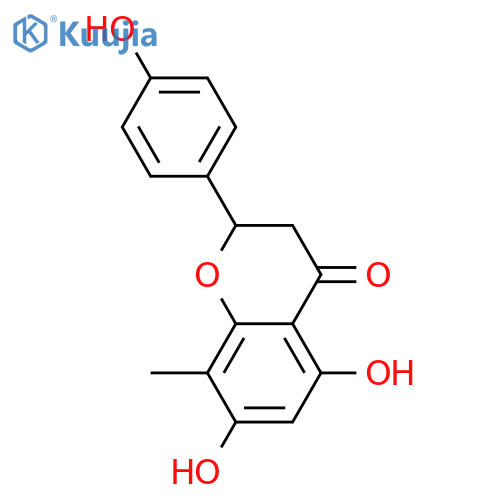- Subtle Side-Chain Modifications of the Hop Phytoestrogen 8-Prenylnaringenin Result in Distinct Agonist/Antagonist Activity Profiles for Estrogen Receptors α and β, Journal of Medicinal Chemistry, 2006, 49(25), 7357-7365
Cas no 916917-28-7 (5,7,4'-Trihydroxy-8-methylflavanone)

916917-28-7 structure
商品名:5,7,4'-Trihydroxy-8-methylflavanone
CAS番号:916917-28-7
MF:C16H14O5
メガワット:286.279365062714
CID:1123920
5,7,4'-Trihydroxy-8-methylflavanone 化学的及び物理的性質
名前と識別子
-
- 5,7,4’-Trihydroxy-8-methylflavanone
- 5,7,4'-Trihydroxy-8-methylflavanone
- 8-methylnaringenin
- 8-Alkylnaringenin, 8a
- Methyl-4H-1-benzopyran-4-one
- BDBM19462
- 5,7,4Trihydroxy-8-methylflavanone
- BCP13705
- 5,7,4?TRIHYDROXY-8-METHYLFLAVANONE
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one
- 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-1-benzopyran-4-one (ACI)
-
- インチ: 1S/C16H14O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-6,14,17-19H,7H2,1H3
- InChIKey: GMVYLXBMPRDZDR-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(C2C=CC(O)=CC=2)OC2C1=C(C=C(C=2C)O)O
計算された属性
- せいみつぶんしりょう: 286.084124g/mol
- ひょうめんでんか: 0
- XLogP3: 2.8
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 回転可能化学結合数: 1
- どういたいしつりょう: 286.084124g/mol
- 単一同位体質量: 286.084124g/mol
- 水素結合トポロジー分子極性表面積: 87Ų
- 重原子数: 21
- 複雑さ: 390
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: Powder
5,7,4'-Trihydroxy-8-methylflavanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN1288-1 mL * 10 mM (in DMSO) |
5,7,4'-Trihydroxy-8-methylflavanone |
916917-28-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 1810 | 2023-09-15 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1288-1 mg |
5,7,4'-Trihydroxy-8-methylflavanone |
916917-28-7 | 1mg |
¥2610.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1288-1 mL * 10 mM (in DMSO) |
5,7,4'-Trihydroxy-8-methylflavanone |
916917-28-7 | 1 mL * 10 mM (in DMSO) |
¥ 1810 | 2023-09-08 | ||
| Ambeed | A987471-100mg |
5,7,4Trihydroxy-8-methylflavanone |
916917-28-7 | 99% | 100mg |
$2178.0 | 2024-04-16 | |
| A2B Chem LLC | AH95043-100mg |
5,7,4'-Trihydroxy-8-Methylflavanone |
916917-28-7 | 97% | 100mg |
$2258.00 | 2024-07-18 | |
| TargetMol Chemicals | TN1288-5mg |
5,7,4'-Trihydroxy-8-methylflavanone |
916917-28-7 | 5mg |
¥ 1710 | 2024-07-24 | ||
| S e l l e c k ZHONG GUO | E0555-1mg |
5,7,4'-Trihydroxy-8-methylflavanone |
916917-28-7 | 1mg |
¥6307.2 | 2022-04-26 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54550-5mg |
5,7,4'-Trihydroxy-8-Methylflavanone |
916917-28-7 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54550-1mg |
5,7,4'-Trihydroxy-8-Methylflavanone |
916917-28-7 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
| ChemScence | CS-0019518-1mg |
5,7,4'-Trihydroxy-8-Methylflavanone |
916917-28-7 | 1mg |
$286.0 | 2022-04-26 |
5,7,4'-Trihydroxy-8-methylflavanone 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; rt → reflux; 1 h, reflux
リファレンス
5,7,4'-Trihydroxy-8-methylflavanone Preparation Products
5,7,4'-Trihydroxy-8-methylflavanone 関連文献
-
1. Book reviews
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
推奨される供給者
Amadis Chemical Company Limited
(CAS:916917-28-7)5,7,4'-Trihydroxy-8-methylflavanone

清らかである:99%
はかる:100mg
価格 ($):1960.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:916917-28-7)5'7'4'-Trihydroxy-8-methylflavanone

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ